molecular formula C13H11NO3 B048817 2-HYDROXYMETHYL-3-NITROBIPHENYL CAS No. 124391-61-3

2-HYDROXYMETHYL-3-NITROBIPHENYL

Cat. No.: B048817
CAS No.: 124391-61-3
M. Wt: 229.23 g/mol
InChI Key: YRILKGJFCYURBK-UHFFFAOYSA-N
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Description

(3-Nitro[1,1’-biphenyl]-2-yl)methanol is an organic compound with the molecular formula C13H11NO3 It is a derivative of biphenyl, where a nitro group is attached to the third position of one phenyl ring, and a hydroxymethyl group is attached to the second position of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Nitro[1,1’-biphenyl]-2-yl)methanol typically involves a multi-step process:

    Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

    Formylation: The amine group is then formylated to introduce a formyl group.

    Reduction to Alcohol: Finally, the formyl group is reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production methods for (3-Nitro[1,1’-biphenyl]-2-yl)methanol may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Nitro[1,1’-biphenyl]-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Strong nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: (3-Nitro[1,1’-biphenyl]-2-yl)carboxylic acid.

    Reduction: (3-Amino[1,1’-biphenyl]-2-yl)methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Nitro[1,1’-biphenyl]-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies on its biological activity and potential as a pharmacophore.

    Medicine: Research on its potential therapeutic effects and use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Nitro[1,1’-biphenyl]-2-yl)methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and effects.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobiphenyl: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    2-Hydroxybiphenyl: Lacks the nitro group, affecting its chemical and biological properties.

    3-Aminobiphenyl: The amino group provides different reactivity compared to the nitro group.

Uniqueness

(3-Nitro[1,1’-biphenyl]-2-yl)methanol is unique due to the presence of both the nitro and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2-nitro-6-phenylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-9-12-11(10-5-2-1-3-6-10)7-4-8-13(12)14(16)17/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRILKGJFCYURBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558830
Record name (3-Nitro[1,1'-biphenyl]-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107622-50-4
Record name (3-Nitro[1,1'-biphenyl]-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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